2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
The compound “2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide” is a chemical compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a phenyl group and a propan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the tetrazole ring, phenyl group, and propan-2-yl group. The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom . The phenyl group is a six-membered carbon ring, and the propan-2-yl group is a three-carbon alkyl group .Chemical Reactions Analysis
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive to shocks .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that tetrazoles, a key component of this compound, act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions, allowing the compound to interact with its targets effectively.
Pharmacokinetics
Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids . This property allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of the compound.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13(2)14-8-10-15(11-9-14)19-17(24)12-25-18-20-21-22-23(18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXXBPIBFJEGTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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